molecular formula C16H16O3 B8370924 4-Benzyloxy-2-ethylbenzoic acid

4-Benzyloxy-2-ethylbenzoic acid

Cat. No. B8370924
M. Wt: 256.30 g/mol
InChI Key: BDLHBAKTUHVSIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyloxy-2-ethylbenzoic acid is a useful research compound. Its molecular formula is C16H16O3 and its molecular weight is 256.30 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

2-ethyl-4-phenylmethoxybenzoic acid

InChI

InChI=1S/C16H16O3/c1-2-13-10-14(8-9-15(13)16(17)18)19-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,17,18)

InChI Key

BDLHBAKTUHVSIE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

An aqueous solution (750 ml) of 85 g of NaClO2 and 90 g of NaH2PO4 is added dropwise with cooling and stirring to 120 g of 4-benzyloxy-2-ethylbenzaldehyde, dissolved in 1 l of DMSO, during which the temperature should not rise above 35° C. The mixture is stirred at RT for a further 3 h, and the precipitate formed is filtered off with suction. The solid is then dissolved in 600 ml of EtOAc, dried and re-evaporated. The residue is crystallised from (Me2CH)2O, giving 4-benzyloxy-2-ethylbenzoic acid; yield 96.2 g (75%); m.p. 132-133°.
Quantity
750 mL
Type
reactant
Reaction Step One
[Compound]
Name
NaH2PO4
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A 1.59 mol/L solution of n-butyllithium in n-hexane (2.28 mL) was added to a solution of 4-benzyloxy-1-bromo-2-ethylbenzene (0.96 g) in tetrahydrofuran (5.35 mL) at −78° C. with stirring. The mixture was stirred for 1.5 hrs at that temperature, poured to dry ice (33 g) slowly, and then tetrahydrofuran (2 mL) was added. The mixture was stirred at room temperature for 40 minutes, and water, toluene and tetrahydrofuran were added. The organic layer was separated, and extracted with a 1 mol/L aqueous solution of sodium hydroxide. These aqueous layers were combined, and was adjusted to pH 3 with an addition of concentrated hydrochloric acid. The aqueous layer was extracted with ethyl acetate. The organic layer was washed with brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to afford the title compound (0.432 g).
[Compound]
Name
solution
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0.96 g
Type
reactant
Reaction Step One
Quantity
2.28 mL
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solvent
Reaction Step One
Quantity
5.35 mL
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solvent
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
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0 (± 1) mol
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Quantity
2 mL
Type
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Reaction Step Four

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